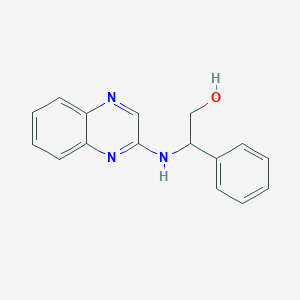
2-Phenyl-2-(quinoxalin-2-ylamino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-2-(quinoxalin-2-ylamino)ethanol, also known as PQAE, is a chemical compound that has been widely used in scientific research for its various applications. It is a derivative of quinoxaline and has been synthesized using various methods. PQAE has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
科学研究应用
2-Phenyl-2-(quinoxalin-2-ylamino)ethanol has been studied for its various scientific research applications. It has been used as a fluorescent probe for the detection of amino acids and proteins. 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol has also been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. In addition, 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol has been studied for its potential as an anticancer agent. It has been found to induce apoptosis in cancer cells and inhibit tumor growth.
作用机制
The mechanism of action of 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol is not fully understood. However, it has been suggested that 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol may inhibit the production of reactive oxygen species (ROS) by scavenging free radicals. 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-Phenyl-2-(quinoxalin-2-ylamino)ethanol has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol has also been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins. In addition, 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol has been found to induce apoptosis in cancer cells and inhibit tumor growth.
实验室实验的优点和局限性
The advantages of using 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol in lab experiments include its fluorescent properties, anti-inflammatory properties, and potential as an anticancer agent. However, the limitations of using 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol in lab experiments include its limited solubility in water and its potential toxicity.
未来方向
There are several future directions for the study of 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol. One such direction is the development of more efficient synthesis methods for 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol. Another direction is the study of the mechanism of action of 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol in more detail. In addition, future studies could focus on the potential of 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol as a therapeutic agent for various diseases, including cancer and inflammation.
Conclusion
In conclusion, 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol is a chemical compound that has been widely used in scientific research for its various applications. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol is a promising compound with potential applications in various fields of research.
合成方法
2-Phenyl-2-(quinoxalin-2-ylamino)ethanol can be synthesized using various methods. One such method involves the reaction of 2-bromoacetophenone with 2-aminoquinoxaline in the presence of potassium carbonate and copper powder. The resulting product is 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol, which can be purified using column chromatography. Another method involves the reaction of 2-aminoquinoxaline with 2-bromobenzaldehyde in the presence of sodium hydride and acetic acid. The resulting product is then reduced using sodium borohydride to obtain 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol.
属性
IUPAC Name |
2-phenyl-2-(quinoxalin-2-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-11-15(12-6-2-1-3-7-12)19-16-10-17-13-8-4-5-9-14(13)18-16/h1-10,15,20H,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIQSTVGFLYBKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(quinoxalin-2-ylamino)ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[1-[(4-Methylquinazolin-2-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B7573602.png)
![6-Ethyl-4-(1,3-thiazolidin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B7573606.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea](/img/structure/B7573623.png)

![N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B7573648.png)
![1-(3-Fluorophenyl)-3-[[1-(oxolane-3-carbonyl)piperidin-3-yl]methyl]urea](/img/structure/B7573649.png)
![2-[[3-(1,2,4-Triazol-1-ylmethyl)piperidin-1-yl]methyl]-1,3-benzoxazole](/img/structure/B7573663.png)
![5-(2-Chlorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B7573667.png)
![2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone](/img/structure/B7573668.png)
![N-[2-(3-methylbutyl)-1,3-dihydroisoindol-4-yl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B7573676.png)
![1-[2-(2-Methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7573681.png)
![2-[(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-N-pyridin-3-ylacetamide](/img/structure/B7573688.png)
![Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573691.png)
![6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B7573703.png)